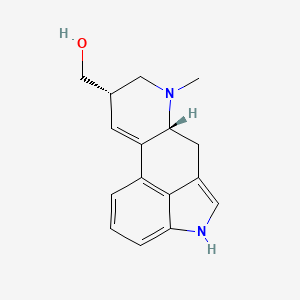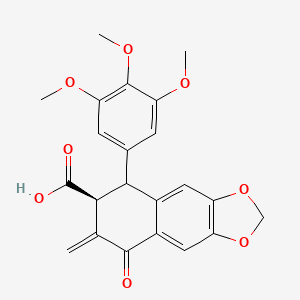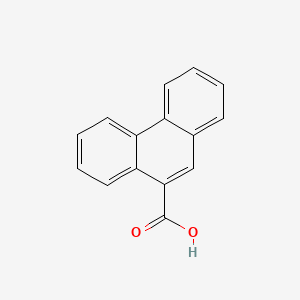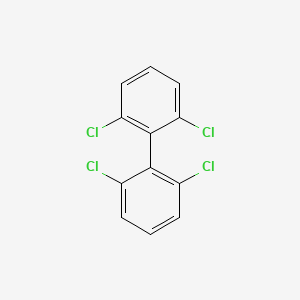
2,2',6,6'-Tetrachlorobiphenyl
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorinated biphenyls, including 2,2',6,6'-Tetrachlorobiphenyl, often involves the Cadogan coupling of commercially available or synthetic chlorinated anilines in the presence of chlorinated benzenes and isoamyl nitrite. For instance, 2, 3, 4, 6-Tetrachloraniline was prepared by the chlorination of 2, 4, 5-trichloroaniline to facilitate the synthesis of isomeric nona- and octachlorobiphenyls, showcasing the complexity and precision required in synthesizing such chlorinated biphenyls (Mullin et al., 1981).
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls has been extensively studied through methods such as X-ray crystallography. For example, the crystal structure of 2,2',5,5'-tetrachlorobiphenyl (PCB 52) revealed a dihedral angle between the two phenyl rings, providing insights into the planar configuration and potential intermolecular interactions of such compounds (Miao et al., 1996).
Chemical Reactions and Properties
The reactivity of chlorinated biphenyls in various chemical environments is a subject of investigation, particularly in the context of their environmental degradation and metabolic transformation. Studies have shown different reactivity patterns, such as nucleophilic substitution and hydrodechlorination, when tetra- and pentachlorobiphenyls are reacted with alkali in 2-aminoethanol medium, highlighting the pathways for their chemical transformations (Gorbunova et al., 2020).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and density, are crucial for understanding its environmental fate and behavior. These properties are influenced by the chlorination pattern and molecular structure, affecting the compound's persistence and mobility in the environment.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and affinity for biological receptors, are essential for assessing the toxicological and environmental impact of this compound. Studies on its metabolism and interaction with biological systems reveal the formation of metabolites with specific tissue localization, indicating the bioaccumulative potential and toxicological implications of this compound (Klasson-Wehler et al., 1987).
Applications De Recherche Scientifique
Environmental Degradation Studies
One significant area of research involving 2,2',6,6'-Tetrachlorobiphenyl focuses on its environmental degradation. A study by Van Dort and Bedard (1991) demonstrated the dechlorination of a similar tetrachlorobiphenyl compound by anaerobic microorganisms, highlighting a possible biological approach to mitigating environmental contamination by such compounds (Van Dort & Bedard, 1991).
Photocatalytic Removal
Research by Tunçal et al. (2015) investigated the removal of 2,2',5,5'-tetrachlorobiphenyl from sludge using a novel photocatalytic treatment. This study is crucial for understanding how to manage and treat environments contaminated with polychlorinated biphenyls, including this compound (Tunçal, Çifçi, & Uslu Orhan, 2015).
Estrogenicity Study
A study by Arcaro et al. (1999) explored the estrogenic effects of this compound in vitro and in vivo. Understanding the hormonal impacts of such chemicals is vital for assessing their potential risks to wildlife and human health (Arcaro et al., 1999).
Chemical Synthesis Applications
The synthesis of a 2,2',6,6'-tetraphosphinobiphenyl compound by Petzold and Alrawashdeh (2012) highlights the use of tetrachlorobiphenyls in chemical synthesis, particularly in the context of creating complex organic molecules (Petzold & Alrawashdeh, 2012).
Theoretical Studies on Radical Ions
Density functional theory studies conducted by Arulmozhiraja et al. (2002) provided insights into the ionization potentials and electron affinities of various polychlorinated biphenyls, including this compound. Such theoretical studies are essential for understanding the chemical properties and reactivity of these compounds (Arulmozhiraja, Fujii, & Morita, 2002).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2,2’,6,6’-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
The biodegradation pathway of PCBs involves four main enzymes: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
Pharmacokinetics
They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of 2,2’,6,6’-Tetrachlorobiphenyl. Due to their low reactivity and stability in harsh environmental conditions, PCBs like 2,2’,6,6’-Tetrachlorobiphenyl remain in the environment for a long period . Their lipophilic nature allows them to accumulate in the lipid biophase of living cells, such as biomembranes .
Analyse Biochimique
Biochemical Properties
2,2’,6,6’-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. The interaction with these enzymes often leads to the formation of hydroxylated metabolites, which can further undergo conjugation reactions. Additionally, 2,2’,6,6’-Tetrachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression related to xenobiotic metabolism .
Cellular Effects
2,2’,6,6’-Tetrachlorobiphenyl has been shown to affect various cellular processes. It can influence cell signaling pathways, particularly those involving the AhR. Upon binding to AhR, 2,2’,6,6’-Tetrachlorobiphenyl can alter gene expression, leading to changes in cellular metabolism and potentially causing toxic effects. This compound has also been observed to disrupt cell membranes, affecting membrane fluidity and integrity . These disruptions can lead to altered cellular functions and increased susceptibility to oxidative stress.
Molecular Mechanism
The molecular mechanism of 2,2’,6,6’-Tetrachlorobiphenyl involves its binding to specific biomolecules, such as AhR and cytochrome P450 enzymes. Upon binding to AhR, the compound activates the receptor, which then translocates to the nucleus and binds to xenobiotic response elements (XREs) in the DNA. This binding initiates the transcription of genes involved in xenobiotic metabolism, such as CYP1A1 . Additionally, 2,2’,6,6’-Tetrachlorobiphenyl can inhibit or activate various enzymes, leading to changes in metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,6,6’-Tetrachlorobiphenyl can change over time. This compound is relatively stable and can persist in biological systems for extended periods. Over time, it can undergo metabolic degradation, leading to the formation of various metabolites. Long-term exposure to 2,2’,6,6’-Tetrachlorobiphenyl has been associated with chronic effects on cellular function, including alterations in oxidative phosphorylation and mitochondrial function .
Dosage Effects in Animal Models
The effects of 2,2’,6,6’-Tetrachlorobiphenyl in animal models vary with dosage. At low doses, the compound may cause minimal or no observable effects. At higher doses, it can induce toxic effects, including liver damage, disruption of endocrine function, and neurotoxicity. Studies have shown that high doses of 2,2’,6,6’-Tetrachlorobiphenyl can lead to significant changes in metabolic pathways and increased oxidative stress .
Metabolic Pathways
2,2’,6,6’-Tetrachlorobiphenyl is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes hydroxylate the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 2,2’,6,6’-Tetrachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. Due to its lipophilic nature, the compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver. It can also bind to serum proteins, facilitating its transport through the bloodstream. The distribution of 2,2’,6,6’-Tetrachlorobiphenyl can influence its localization and accumulation in specific tissues .
Subcellular Localization
2,2’,6,6’-Tetrachlorobiphenyl can localize to various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its localization can affect its activity and function, particularly in terms of its interactions with enzymes and other biomolecules. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Propriétés
IUPAC Name |
1,3-dichloro-2-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAGFNRKXSYIHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065983 | |
| Record name | 2,2',6,6'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15968-05-5 | |
| Record name | 2,2′,6,6′-Tetrachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15968-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',6,6'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015968055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2',6,6'-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2',6,6'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',6,6'-Tetrachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',6,6'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1150VTX8QQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure and molecular formula of 2,2',6,6'-Tetrachlorobiphenyl (PCB 54)?
A1: this compound (PCB 54) is a polychlorinated biphenyl congener with four chlorine atoms substituted at the 2, 2', 6, and 6' positions of the biphenyl rings. Its molecular formula is C12H6Cl4.
Q2: How does the chlorine substitution pattern of PCB 54 influence its interaction with Cytochrome P450 enzymes?
A2: Studies have shown that the specific chlorine substitution pattern of PCB 54 significantly affects its ability to inhibit various Cytochrome P450 enzymes. For instance, PCB 54 is a potent inhibitor of benzyloxyresorufin O-dealkylase (BROD) activity with a Ki value of 100 nM [], while it shows no inhibitory effect on methoxyresorufin O-dealkylase (MROD) and ethoxyresorufin O-dealkylase (EROD) activities []. This suggests that the ortho-substitution pattern in PCB 54 hinders its interaction with specific CYP isoforms responsible for MROD and EROD activities.
Q3: Can PCB 54 be degraded by microorganisms?
A3: Yes, PCB 54 can be cometabolized by certain bacterial species. Alcaligenes sp. JB1, when grown on 3-methylbenzoate, can degrade PCB 54 in an aerobic environment [, ]. The biodegradation kinetics follow a pseudo-first-order model, with a degradation rate constant slower than some other PCB congeners but faster than 2,2',3,3',4,4'-hexachlorobiphenyl [, ]. This suggests that the position of chlorine atoms on the biphenyl rings influences the biodegradation rate.
Q4: How does the structure of PCB 54 influence its degradation by Alcaligenes sp. JB1?
A4: Alcaligenes sp. JB1 demonstrates preferential degradation for certain PCB congeners based on the chlorine substitution pattern. This bacterium degrades 2,3-dichlorophenyl rings more rapidly than 2,5-dichlorophenyl rings [, ]. PCB 54, containing two 2,6-dichlorophenyl rings, is degraded at a slower rate compared to congeners with 2,3-dichlorophenyl rings.
Q5: What is the environmental fate of PCB 54?
A5: PCBs, including PCB 54, are persistent organic pollutants that tend to bioaccumulate in the environment. A study exploring the uptake of PCB 54 by the diatom Stephanodiscus minutulus and its subsequent transfer to the zooplankton Daphnia pulicaria provides insight into the biomagnification potential of this congener []. Further research is crucial to fully understand the long-term ecological impact and develop effective remediation strategies for PCB 54 contamination.
Q6: Are there any analytical techniques available for studying the structure of PCB 54?
A6: Yes, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides valuable information about the structure of PCB 54 and other halobiphenyls []. The chemical shifts observed in the 13C NMR spectra are sensitive to the nature and position of substituents on the biphenyl rings, allowing researchers to analyze the structural features of these compounds [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid [2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] ester](/img/structure/B1221648.png)


![2-[5-Bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B1221651.png)
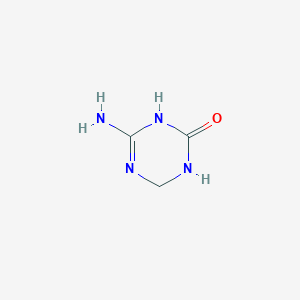
![ethyl 3-[(2-oxo-2H-chromen-4-yl)thio]-2-butenoate](/img/structure/B1221653.png)
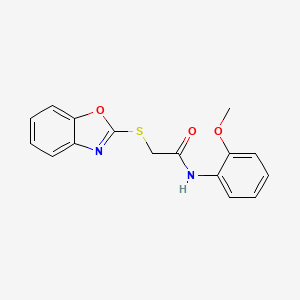
![4-Bromo-6-[5-(2-fluorophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1221655.png)
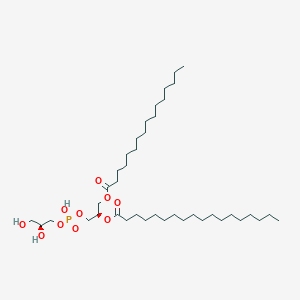
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1221658.png)
